molecular formula C16H25ClN2O B13522971 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride,Mixtureofdiastereomers

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride,Mixtureofdiastereomers

Cat. No.: B13522971
M. Wt: 296.83 g/mol
InChI Key: ATXUPSJYFAAFRW-UHFFFAOYSA-N
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Description

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride, Mixture of diastereomers, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylcyclohexylamine with benzoyl chloride to form N-(2-methylcyclohexyl)benzamide. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and pathways is a key aspect of its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-methylcyclohexyl)benzamide
  • 3-amino-N-(2-methylcyclohexyl)benzenesulfonamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclohexyl and phenyl rings enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-12-7-5-6-10-15(12)18-16(19)11-14(17)13-8-3-2-4-9-13;/h2-4,8-9,12,14-15H,5-7,10-11,17H2,1H3,(H,18,19);1H

InChI Key

ATXUPSJYFAAFRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CC(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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